![molecular formula C18H20N4O3S B2711533 5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-24-3](/img/structure/B2711533.png)
5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural features that are common in organic chemistry and medicinal chemistry. These include a phenyl group, a thiazole ring, a triazole ring, and a spirocyclic structure containing a piperidine ring and two ether linkages .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, similar compounds are often synthesized using techniques such as nucleophilic substitution, cyclization reactions, and coupling reactions .Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a spirocyclic structure. This could potentially influence its chemical properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of multiple rings and a relatively high molecular weight could potentially make it less soluble in water .Applications De Recherche Scientifique
Anticancer and Antidiabetic Applications
A study by Flefel et al. (2019) developed a novel series of spirothiazolidines analogs, demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds in this series showed higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor than other tested compounds, indicating potential applications in diabetes treatment (Flefel et al., 2019).
Antimicrobial Activities
Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, which exhibited higher antimicrobial activities as the fusion of heterocyclic rings increased (Patel & Patel, 2015).
5-Lipoxygenase Inhibitory Activity
Malamas et al. (1996) discovered that azole phenoxy hydroxyureas, a new class of 5-lipoxygenase (5-LO) inhibitors, demonstrated high and selective inhibitory activity in vitro. These inhibitors showed promising results in different assays, suggesting potential in treating conditions related to 5-LO activity (Malamas et al., 1996).
Synthesis and Characterization of Heterocyclic Compounds
Xie et al. (2017) prepared novel quaternary ammonium salts with potent antimicrobial effect against common pathogens, providing insights for designing novel antimicrobial agents (Xie et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various human carcinoma cell lines, finding moderate to high inhibition activities (Flefel et al., 2017).
Epidermal Growth Factor Receptor Inhibitors
Fleita et al. (2013) designed and synthesized triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring system as potential epidermal growth factor receptor inhibitors, showing moderate antiproliferative activity against the MCF-7 cell line (Fleita et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16-15(26-17-19-12-20-22(16)17)14(13-4-2-1-3-5-13)21-8-6-18(7-9-21)24-10-11-25-18/h1-5,12,14,23H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXDQRCACLGGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)
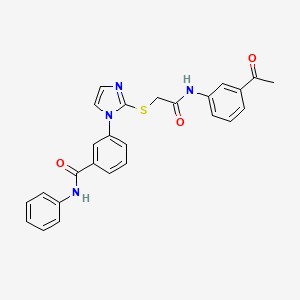
![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)
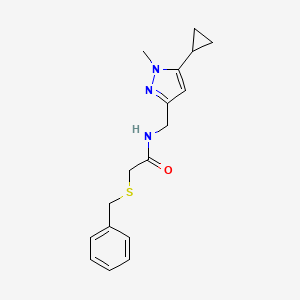
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)


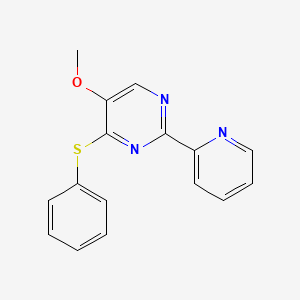
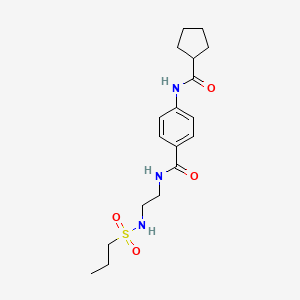
![Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2711470.png)
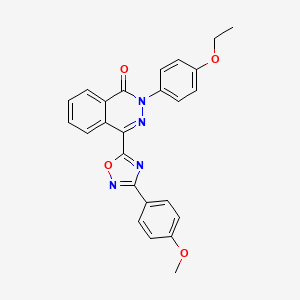
![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)
![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)